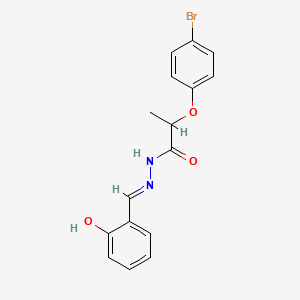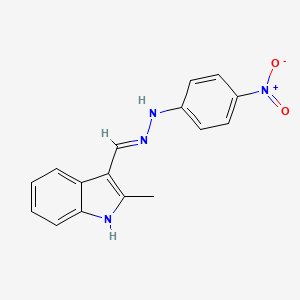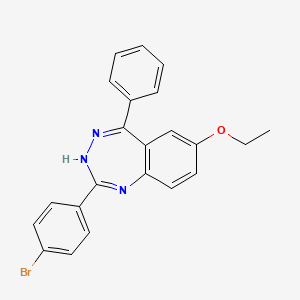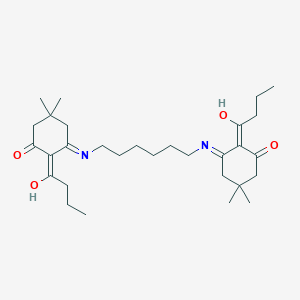![molecular formula C19H16N2O2 B3719314 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione](/img/structure/B3719314.png)
3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione
Übersicht
Beschreibung
3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione, commonly known as Meldrum's acid benzylidene hydrazone (MABH), is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MABH is a derivative of Meldrum's acid, which is a cyclic diester that has been used as a precursor for the synthesis of many biologically active compounds. MABH has been found to exhibit promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione is not fully understood, but it is believed to be mediated through the modulation of various signaling pathways. 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the upregulation of antioxidant enzymes. It has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is responsible for the production of pro-inflammatory cytokines. 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has also been found to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects
3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. It has been shown to reduce oxidative stress and inflammation, and induce apoptosis in cancer cells. 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has also been found to exhibit promising catalytic and magnetic properties, which make it a potential candidate for various applications in materials science.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has several advantages for lab experiments, including its easy synthesis, low cost, and availability of starting materials. However, 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has some limitations, including its low solubility in aqueous solutions, which can limit its application in biological studies. 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione also has limited stability, which can affect its reproducibility in experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione. One potential direction is the development of 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione-based metal complexes with improved catalytic and magnetic properties. Another direction is the investigation of the potential applications of 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione in the field of nanotechnology. 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione-based nanoparticles could be developed for various applications, such as drug delivery and imaging. Additionally, further studies are needed to elucidate the mechanism of action of 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione and its potential applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has also been found to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
In addition to its medicinal properties, 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has also been studied for its potential applications in the field of materials science. It has been used as a precursor for the synthesis of various metal complexes, which exhibit promising catalytic and magnetic properties.
Eigenschaften
IUPAC Name |
(5E)-5-benzylidene-3-(benzyliminomethyl)-4-hydroxypyrrol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18-16(13-20-12-15-9-5-2-6-10-15)19(23)21-17(18)11-14-7-3-1-4-8-14/h1-11,13,22H,12H2,(H,21,23)/b17-11+,20-13? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOCWQPZUWWPDL-XEOCGUCXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=C(C(=CC3=CC=CC=C3)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN=CC2=C(/C(=C\C3=CC=CC=C3)/NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(4-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3719241.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719258.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(4-hydroxy-3-nitrobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719265.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719272.png)
![3-methyl-4,5-isoxazoledione 4-{[2-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B3719287.png)




![2-butyryl-5,5-dimethyl-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one](/img/structure/B3719329.png)

![methyl 3-butyryl-4-[(2-methoxyphenyl)amino]-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B3719334.png)
![2,2'-[1,4-phenylenebis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B3719335.png)
